molecular formula C9H17NO B12824741 4-(Oxetan-3-yl)cyclohexanamine

4-(Oxetan-3-yl)cyclohexanamine

Cat. No.: B12824741
M. Wt: 155.24 g/mol
InChI Key: ZNEMSUBOJWTNSL-UHFFFAOYSA-N
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Description

4-(Oxetan-3-yl)cyclohexanamine is a chemical compound that features a cyclohexane ring substituted with an oxetane ring and an amine group The oxetane ring is a four-membered cyclic ether, which is known for its ring strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxetan-3-yl)cyclohexanamine typically involves the formation of the oxetane ring followed by its attachment to the cyclohexane ring. One common method involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to form 3-(bromomethyl)oxetan-3-yl methanol. This intermediate can then be reacted with cyclohexylamine under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Oxetan-3-yl)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form corresponding oxetanones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxetane ring under mild conditions to form substituted products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can yield oxetanones, while nucleophilic substitution can lead to a variety of substituted oxetane derivatives.

Mechanism of Action

The mechanism of action of 4-(Oxetan-3-yl)cyclohexanamine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring’s ring strain and ability to undergo ring-opening reactions can facilitate interactions with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

    Oxetan-3-ylmethanamine: Similar structure but lacks the cyclohexane ring.

    Cyclohexylamine: Contains the cyclohexane ring but lacks the oxetane ring.

    Oxetan-3-ylcyclohexanol: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness

4-(Oxetan-3-yl)cyclohexanamine is unique due to the presence of both the oxetane and cyclohexane rings, along with an amine group. This combination imparts distinct physicochemical properties and reactivity, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-(oxetan-3-yl)cyclohexan-1-amine

InChI

InChI=1S/C9H17NO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h7-9H,1-6,10H2

InChI Key

ZNEMSUBOJWTNSL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2COC2)N

Origin of Product

United States

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